molecular formula C9H16N6 B14515983 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine CAS No. 62496-01-9

2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine

Cat. No.: B14515983
CAS No.: 62496-01-9
M. Wt: 208.26 g/mol
InChI Key: LVWPUKCFDYZNBF-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine is a heterocyclic compound that features both piperidine and pyrimidine moieties The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine typically involves the following steps:

  • Synthetic Routes

      Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a pyrimidine precursor can yield the desired compound.

      Amination Reactions: Another approach is the amination of a pyrimidine derivative with piperidine. This can be achieved using various catalysts and reaction conditions to ensure high yield and purity.

  • Industrial Production Methods

      Batch Processing: In industrial settings, batch processing is often employed. This involves the stepwise addition of reactants and catalysts, followed by purification steps to isolate the final product.

      Continuous Flow Synthesis: For large-scale production, continuous flow synthesis can be utilized. This method allows for the continuous addition of reactants and removal of products, enhancing efficiency and scalability.

Chemical Reactions Analysis

2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Major Products

    Oxidized Derivatives: Products formed from oxidation reactions.

    Reduced Derivatives: Products formed from reduction reactions.

    Substituted Derivatives: Products formed from substitution reactions.

Scientific Research Applications

2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a pharmaceutical agent. Researchers investigate its efficacy in treating various diseases and conditions.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide: This compound shares a similar structure but has an additional oxygen atom.

      Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperine, exhibit different biological activities and applications.

      Pyrimidine Derivatives: Compounds like pyridazine and pyrazine also contain nitrogen atoms in their ring structures but differ in their chemical properties and applications.

  • Uniqueness

    • The combination of piperidine and pyrimidine rings in this compound provides a unique scaffold for drug design and development.
    • Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-piperidin-1-ylpyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6/c10-6-7(11)13-9(14-8(6)12)15-4-2-1-3-5-15/h1-5,10H2,(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWPUKCFDYZNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=N2)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601884
Record name 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62496-01-9
Record name 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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